2-Acetamidopyridine
Overview
Description
2-Acetamidopyridine is an organic compound with the chemical formula C₇H₈N₂O. It is a colorless crystal or white crystalline powder that is poorly soluble in water but can dissolve in organic solvents such as ethanol, chloroform, and ether . This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of 2-Acetamidopyridine, but specific studies on these effects are currently lacking .
Biochemical Analysis
Biochemical Properties
2-Acetamidopyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of copper(II) complexes, which have shown promising biological efficiency against breast cancer cells . The interaction of this compound with these biomolecules often involves coordination chemistry, where the compound acts as a ligand, forming stable complexes with metal ions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes derived from this compound have demonstrated vigorous toxic behavior against breast cancer cell lines, indicating its potential in cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These interactions can lead to enzyme inhibition or activation, and changes in gene expression. The molecular docking studies have shown that this compound derivatives can effectively bind to biological targets, enhancing their therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability and degradation can vary depending on the environment. Long-term studies have shown that this compound maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity, while higher doses can lead to adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage control in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, where it is modified by enzymes to increase its hydrophilicity and facilitate excretion. These metabolic pathways are crucial for the compound’s pharmacokinetics and its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and toxicity. The compound’s distribution is essential for its therapeutic applications, ensuring that it reaches the target sites effectively .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. Understanding the subcellular localization is crucial for optimizing the compound’s therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidopyridine can be synthesized through an acetylation reaction. The primary method involves reacting 2-aminopyridine with acetic anhydride in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, making it relatively straightforward to perform.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar acetylation process. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing 2-aminopyridine with acetic anhydride.
- Adding a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a controlled temperature to ensure complete conversion.
- Purifying the product through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetamido group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to yield 2-aminopyridine and acetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Hydrolysis: 2-aminopyridine and acetic acid.
Scientific Research Applications
2-Acetamidopyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Aminopyridine: The precursor for 2-acetamidopyridine synthesis.
2-Chloroacetamidopyridine: A derivative used in various chemical reactions.
This compound-5-boronic acid: Another derivative with unique properties.
Uniqueness: this compound is unique due to its versatile applications in different fields. Its ability to participate in various chemical reactions and serve as an intermediate in the synthesis of complex molecules makes it valuable in both research and industrial settings .
Properties
IUPAC Name |
N-pyridin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKOTBWFZITJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200335 | |
Record name | Acetamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-96-9 | |
Record name | N-2-Pyridinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5231-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETAMIDOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PYRIDIN-2-YLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK6B4HHE3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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